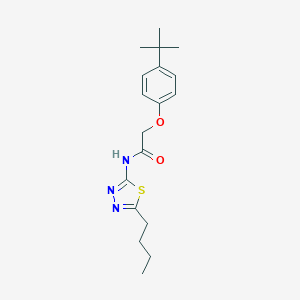![molecular formula C22H27NO4S B284658 Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284658.png)
Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of benzothiophene derivatives and has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor (α7nAChR).
作用機序
Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a selective agonist of the α7nAChR. This receptor is widely expressed in the central nervous system and is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. Activation of the α7nAChR by this compound leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, traumatic brain injury, and stroke. It has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease and multiple sclerosis. In addition, this compound has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One advantage of Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its high affinity for the α7nAChR, which allows for selective activation of this receptor. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One direction is to investigate its potential use in the treatment of Alzheimer's disease, schizophrenia, and ADHD in humans. Another direction is to investigate its potential use in the treatment of pain in humans. In addition, further research is needed to elucidate the mechanisms underlying its neuroprotective and anti-inflammatory effects. Finally, efforts to improve the solubility of this compound may lead to the development of more effective formulations for its use in experimental settings.
合成法
Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is synthesized by reacting 2,4-dimethylphenol with 4-bromobutyric acid to form 4-(2,4-dimethylphenoxy)butyric acid. This acid is then converted to the corresponding acid chloride, which is reacted with 4-amino-2,3,5,6-tetrahydro-1-benzothiophene-3-carboxylic acid to yield this compound.
科学的研究の応用
Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, anti-inflammatory effects, and analgesic effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
特性
分子式 |
C22H27NO4S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
methyl 2-[4-(2,4-dimethylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H27NO4S/c1-14-10-11-17(15(2)13-14)27-12-6-9-19(24)23-21-20(22(25)26-3)16-7-4-5-8-18(16)28-21/h10-11,13H,4-9,12H2,1-3H3,(H,23,24) |
InChIキー |
ZQXZHXZSAWWPGX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)C |
正規SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)



![2-(2-tert-butylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B284588.png)

![2-(2,4-dibromophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284590.png)


![3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione](/img/structure/B284596.png)
![N-{2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazin-6-yl}acetamide](/img/structure/B284598.png)
![2-(4-bromophenyl)-3-(3-pyridinyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284601.png)
